methyl 4-[({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)amino]-4-oxobutanoate
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Overview
Description
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate is a complex organic compound with a unique structure that includes a morpholine ring, a diazenyl group, and a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-yl)benzenesulfonyl chloride with methyl 3-aminopropanoate in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzenesulfonyl moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and diazenyl group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N4O6S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 4-[[4-(morpholin-4-yldiazenyl)phenyl]sulfonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C15H20N4O6S/c1-24-15(21)7-6-14(20)17-26(22,23)13-4-2-12(3-5-13)16-18-19-8-10-25-11-9-19/h2-5H,6-11H2,1H3,(H,17,20) |
InChI Key |
KQOIDTJOIHWDQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCOCC2 |
Origin of Product |
United States |
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